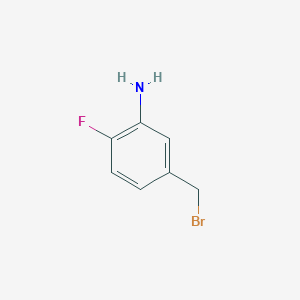

5-(Bromomethyl)-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

5-(bromomethyl)-2-fluoroaniline |

InChI |

InChI=1S/C7H7BrFN/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,10H2 |

InChI Key |

AWBGJHMDRBPETC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)N)F |

Origin of Product |

United States |

Halogenated Anilines: a Cornerstone of Contemporary Research

Halogenated anilines, in particular, have garnered significant attention within the research community. The presence of halogen atoms on the aromatic ring dramatically influences the reactivity and electronic properties of the aniline (B41778) molecule. nih.govacs.org This class of compounds serves as a versatile building block in numerous synthetic transformations, most notably in cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov

The controlled introduction of halogens into the aniline structure is a key challenge and an area of active research. nih.govacs.org Traditional methods of electrophilic aromatic substitution can sometimes lead to a lack of regioselectivity, especially with highly activated rings like aniline. allen.inbyjus.com Consequently, the development of new, more selective halogenation methods is a continuous pursuit in synthetic organic chemistry. nih.govacs.org

Fluoroaniline Derivatives As Versatile Synthetic Intermediates

Among halogenated anilines, fluoroaniline (B8554772) derivatives have emerged as particularly valuable synthetic intermediates. The incorporation of fluorine into organic molecules can profoundly alter their biological activity, metabolic stability, and physicochemical properties. nih.govmdpi.com This "fluorine effect" is a powerful tool in medicinal chemistry for optimizing drug candidates. cresset-group.com

Fluoroanilines are utilized in the synthesis of a diverse range of compounds, including pharmaceuticals, herbicides, and plant growth regulators. nih.gov Research has demonstrated that the introduction of fluorine can enhance the thermal stability and solubility of polymers derived from aniline (B41778). researchgate.net Furthermore, studies on the metabolism of fluoroanilines have provided insights into the biotransformation of fluorinated aromatic compounds. nih.gov The unique properties of the carbon-fluorine bond continue to drive research into new applications for these versatile building blocks. mdpi.comrsc.org

The Academic Rationale for Investigating 5 Bromomethyl 2 Fluoroaniline

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for synthetic planning. The primary strategic considerations involve the installation of the aniline functionality in a fluorinated system and the selective introduction of the bromomethyl group onto the aromatic ring.

Approaches Targeting the Anilino Moiety in Fluorinated Systems

One of the most common retrosynthetic approaches involves the disconnection of the C-N bond of the aniline, leading back to a corresponding nitroaromatic precursor. This strategy is often favored due to the well-established and typically high-yielding nature of aromatic nitration reactions. The synthesis would therefore proceed via the reduction of a 2-fluoro-5-(bromomethyl)-1-nitrobenzene intermediate. This nitro compound can be traced back to a simpler fluorinated aromatic starting material.

An alternative disconnection targets the C-F bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor. However, introducing the fluorine atom at a late stage can be challenging due to the need for specific activation and the potential for competing side reactions.

Strategies for Selective Bromomethyl Group Installation on the Aromatic Ring

The introduction of the bromomethyl group is most frequently accomplished through the disconnection of the C-Br bond, pointing to a benzylic bromination reaction. This typically involves the radical-mediated bromination of a methyl group on the aromatic ring. The precursor for this step would be 2-fluoro-5-methylaniline (B1296174) or a protected derivative. Careful control of reaction conditions is paramount to ensure mono-bromination and prevent the formation of di- or tri-brominated byproducts.

Another strategy involves disconnecting the C-C bond of the bromomethyl group, suggesting a formylation or acylation reaction followed by reduction and subsequent bromination. For example, a Friedel-Crafts acylation of 2-fluoroaniline (B146934) followed by reduction of the ketone, and then bromination of the resulting alkyl group could be envisioned, although this route is often more complex and may suffer from regioselectivity issues.

Classical Synthetic Routes for this compound

Traditional synthetic methods for this compound often rely on multi-step sequences starting from readily available and inexpensive chemical building blocks.

Multi-Step Preparation from Readily Available Precursors

A well-documented classical synthesis commences with 3-methyl-4-fluoroaniline. The sequence of reactions is designed to introduce the required functional groups in a controlled manner.

A common route is as follows:

Nitration: The starting material, 4-fluoro-3-methylaniline, is first protected, for example, by acetylation to form N-(4-fluoro-3-methylphenyl)acetamide. This is followed by nitration, which directs the nitro group to the position ortho to the activating acetamido group and meta to the fluorine, yielding N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide.

Benzylic Bromination: The methyl group is then subjected to radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, to afford N-(5-(bromomethyl)-4-fluoro-2-nitrophenyl)acetamide.

Deprotection and Reduction: Finally, the acetyl protecting group is removed by hydrolysis, and the nitro group is reduced to an amine. This reduction can be achieved using various reagents, such as tin(II) chloride or through catalytic hydrogenation, to yield the final product, this compound.

| Step | Reactant | Reagent(s) | Product |

| 1 | N-(4-fluoro-3-methylphenyl)acetamide | HNO₃, H₂SO₄ | N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide |

| 2 | N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide | N-Bromosuccinimide (NBS), AIBN | N-(5-(bromomethyl)-4-fluoro-2-nitrophenyl)acetamide |

| 3 | N-(5-(bromomethyl)-4-fluoro-2-nitrophenyl)acetamide | 1. HCl, EtOH 2. SnCl₂, HCl | This compound |

Functional Group Transformations and Regioselectivity in Halogenated Anilines

The regiochemical outcome of electrophilic aromatic substitution on halogenated anilines is dictated by the interplay of the directing effects of the substituents. The amino group is a strongly activating ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. In the case of 4-fluoro-3-methylaniline, direct bromination would likely occur at the positions ortho and para to the amino group, which is not the desired outcome for installing the bromomethyl group.

To circumvent this, the amino group is often converted into a less activating and more sterically hindering group, such as an amide, prior to subsequent ring functionalization. This protection strategy also prevents unwanted side reactions at the amino group itself. The regioselectivity of the subsequent nitration is then controlled by the combined directing effects of the amide and the fluorine atom, leading to the desired substitution pattern. The benzylic bromination step is a radical process and is therefore not governed by the electronic effects of the aromatic ring substituents in the same way as electrophilic substitution.

Modern and Green Chemistry Approaches to this compound Synthesis

Contemporary synthetic efforts are increasingly focused on developing more sustainable and efficient routes that minimize waste and environmental impact.

For the synthesis of this compound, green chemistry principles can be applied to several of the classical steps. For instance, the use of catalytic hydrogenation with a recyclable catalyst like palladium on carbon for the nitro group reduction is a greener alternative to stoichiometric metal reductants such as tin(II) chloride, which generate significant amounts of metallic waste.

Furthermore, research into alternative solvents and energy sources is ongoing. The use of supercritical fluids or aqueous reaction media, where feasible, can reduce the reliance on volatile organic solvents. Microwave-assisted synthesis has also been explored to accelerate reaction times and improve energy efficiency for certain transformations in the synthetic sequence.

Catalytic Methods for Carbon-Bromine Bond Formation

The formation of the carbon-bromine bond in the target molecule can be approached either through electrophilic aromatic substitution (bromomethylation) or free-radical substitution at a benzylic position.

Electrophilic Bromomethylation:

The direct bromomethylation of 2-fluoroaniline is challenging due to the deactivating effect of the protonated amino group under the acidic conditions typically required for this reaction. Therefore, a protection strategy for the amine functionality is necessary. A common approach involves the acylation of 2-fluoroaniline to form an amide, such as N-acetyl-2-fluoroaniline. This protection reduces the basicity of the nitrogen and directs the electrophilic substitution to the positions ortho and para to the activating acetamido group.

The bromomethylation of the protected aniline can then be carried out using a mixture of paraformaldehyde and hydrogen bromide, often in a solvent like acetic acid. While this reaction is traditionally acid-catalyzed, modern methodologies explore the use of solid acid catalysts to improve sustainability and ease of work-up.

Free-Radical Benzylic Bromination:

An alternative and often more selective method for introducing the bromomethyl group is the free-radical bromination of a methyl-substituted precursor, namely 2-fluoro-5-methylaniline. This reaction is typically performed using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. scientificupdate.com

Recent advancements in this area focus on visible-light-induced photoredox catalysis, which allows for milder reaction conditions and avoids the use of potentially explosive radical initiators. bohrium.com These catalytic systems often employ an organic dye or a metal complex as a photocatalyst to generate the bromine radical from a bromine source like CBr4 or HBr with an oxidant. bohrium.comresearchgate.net

The selectivity of benzylic bromination over aromatic bromination is a key advantage of this route. However, over-bromination to form the dibromomethyl derivative can be a side reaction, which can be minimized by careful control of the stoichiometry of NBS and the reaction time. scientificupdate.com

Sustainable Synthetic Protocols for Aniline Derivatization

The synthesis of functionalized anilines, such as the precursors to this compound, is an area where sustainable chemistry principles are increasingly being applied.

One key aspect is the reduction of a nitro group to an amine. Traditional methods often use stoichiometric reducing agents like iron or tin in acidic media, which generate significant amounts of waste. Catalytic hydrogenation using precious metal catalysts (e.g., Pd/C, PtO2) is a cleaner alternative, but the use of high-pressure hydrogen gas can pose safety risks.

A more sustainable approach involves the use of chemoenzymatic methods. Nitroreductase enzymes, for instance, can selectively reduce aromatic nitro groups to anilines under mild, aqueous conditions at room temperature and atmospheric pressure. nih.govacs.orgnih.gov These enzymatic reactions can be coupled with a cofactor regeneration system, making the process more economically viable and environmentally friendly. nih.govacs.orgnih.gov

Optimization of Reaction Conditions and Yield for this compound

Investigation of Solvent Effects and Temperature Regimes

Solvent Selection:

The choice of solvent plays a critical role in both the bromomethylation and benzylic bromination pathways.

For the bromomethylation of N-acetyl-2-fluoroaniline, acetic acid is a common solvent as it can also act as a catalyst. However, other non-protic solvents may be explored to minimize side reactions.

In benzylic bromination with NBS, non-polar solvents like carbon tetrachloride (CCl4) have been traditionally used. However, due to its toxicity and environmental concerns, alternative solvents such as (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) are now preferred. researchgate.netresearchgate.net Studies have shown that the solvent can influence the selectivity of the reaction, with more polar solvents sometimes favoring ionic pathways over the desired radical mechanism. researchgate.net The use of "on water" conditions for bromination with NBS under visible light has also been reported as a green alternative. researchgate.net

Temperature Control:

Temperature is a crucial parameter to control in order to achieve high selectivity and yield.

In the bromomethylation reaction, moderate temperatures (e.g., 40-60 °C) are typically employed to drive the reaction forward without promoting excessive side product formation.

For benzylic bromination , the reaction is often initiated by heating to a temperature that allows for the decomposition of the radical initiator (e.g., refluxing in CCl4 for AIBN). However, photochemical methods allow for the reaction to be conducted at or below room temperature, which can improve selectivity and reduce the risk of thermal decomposition of reactants and products. bohrium.comresearchgate.net

The table below summarizes typical solvent and temperature conditions for the key reaction steps.

| Reaction Step | Solvent | Temperature Range (°C) | Notes |

| Acetylation of 2-fluoroaniline | Acetic Anhydride (B1165640) (reagent and solvent) or Dichloromethane | 0 - 25 | Exothermic reaction, requires cooling. |

| Bromomethylation of N-acetyl-2-fluoroaniline | Acetic Acid | 40 - 80 | Requires careful temperature control to avoid side reactions. |

| Benzylic Bromination of 2-fluoro-5-methylaniline | Carbon Tetrachloride (traditional), (Trifluoromethyl)benzene, 1,2-Dichlorobenzene | 70 - 120 (thermal initiation) or 20 - 30 (photochemical initiation) | Choice of solvent and initiation method impacts safety and selectivity. |

| Deprotection of N-acetyl-5-(bromomethyl)-2-fluoroaniline | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | 50 - 100 | Conditions must be chosen to avoid hydrolysis of the bromomethyl group. |

Selection and Stoichiometric Control of Reagents

The careful selection and precise control of the stoichiometry of reagents are paramount for a successful synthesis.

Brominating Agents:

For benzylic bromination , N-bromosuccinimide (NBS) is the reagent of choice due to its ability to provide a low, steady concentration of bromine radicals, which favors selective monobromination at the benzylic position. scientificupdate.com The use of molecular bromine (Br2) under radical conditions can lead to a higher incidence of over-bromination and aromatic bromination.

For electrophilic bromomethylation , a combination of a formaldehyde (B43269) source (e.g., paraformaldehyde) and a hydrogen bromide source (e.g., HBr in acetic acid) is used. The stoichiometry of these reagents must be carefully controlled to achieve efficient conversion without excessive by-product formation.

Catalysts:

In catalytic methods , the loading of the catalyst is a key parameter to optimize. For photoredox-catalyzed benzylic bromination, low catalyst loadings (e.g., 1-5 mol%) are often sufficient. bohrium.com In catalytic hydrogenations, the catalyst loading (e.g., Pd/C) and the pressure of hydrogen gas are critical variables.

Protecting and Deprotecting Agents:

For the protection of the aniline , acetic anhydride is a common and cost-effective reagent. The stoichiometry should be slightly in excess to ensure complete conversion.

For the deprotection step, the choice between acidic or basic hydrolysis depends on the stability of the bromomethyl group. Strong basic conditions at elevated temperatures could lead to nucleophilic substitution of the bromide. Therefore, milder deprotection conditions, such as using a catalytic amount of acid or base, may be necessary.

The following table provides an overview of key reagents and their stoichiometric considerations.

| Reaction Step | Key Reagent | Typical Stoichiometry (relative to substrate) | Considerations |

| Acetylation of 2-fluoroaniline | Acetic Anhydride | 1.1 - 1.5 equivalents | To ensure complete protection. |

| Bromomethylation of N-acetyl-2-fluoroaniline | Paraformaldehyde | 1.1 - 2.0 equivalents | Excess may lead to polymerization. |

| Hydrogen Bromide | 1.1 - 2.0 equivalents | Stoichiometry affects reaction rate and selectivity. | |

| Benzylic Bromination of 2-fluoro-5-methylaniline | N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents | Excess increases the risk of di-bromination. |

| Radical Initiator (e.g., AIBN) | 0.05 - 0.2 equivalents | Catalytic amount. | |

| Deprotection of N-acetyl-5-(bromomethyl)-2-fluoroaniline | Hydrochloric Acid or Sodium Hydroxide | Catalytic to stoichiometric amounts | Conditions must be optimized to prevent side reactions. |

By carefully considering and optimizing these synthetic parameters, it is possible to develop a robust, efficient, and sustainable process for the production of this compound, a valuable intermediate for further chemical synthesis.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Aniline Core

The aniline core of this compound is the primary site for electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is heavily influenced by the directing effects of the existing substituents.

Influence of Fluoro and Amino Substituents on Aromatic Reactivity

The amino (-NH2) group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.orgmakingmolecules.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing its electron density and making it more susceptible to attack by electrophiles. youtube.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. makingmolecules.com

Transformations Involving the Amino Group of this compound

The amino group is a versatile functional group that can undergo a variety of transformations, providing access to a diverse range of derivatives.

Amine Acylation and Alkylation Reactions for Derivative Synthesis

The amino group of this compound can be readily acylated or alkylated to form amides and secondary or tertiary amines, respectively. Acylation is often employed as a protective strategy to moderate the high reactivity of the amino group and prevent side reactions during subsequent transformations. youtube.comlibretexts.org For instance, acetylation of aniline with acetic anhydride significantly reduces the activating influence of the amino group, allowing for more controlled electrophilic substitution reactions. libretexts.org

Diazotization and Subsequent Sandmeyer-type Reactions

The amino group can be converted into a diazonium salt (-N2+) through a process called diazotization, which involves treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of nucleophilic substitution reactions, collectively known as Sandmeyer reactions. wikipedia.orgnih.gov These reactions allow for the introduction of a wide range of functional groups, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, onto the aromatic ring. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Reactions at the Bromomethyl Moiety

The bromomethyl group is a reactive site for nucleophilic substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, further expanding the synthetic utility of this compound. For example, the bromine can be displaced by nucleophiles such as cyanide, leading to the formation of the corresponding nitrile. researchgate.net

The following table provides a summary of the key reactive sites and potential transformations of this compound:

| Reactive Site | Type of Reaction | Reagents and Conditions | Potential Products |

| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br2, HNO3/H2SO4) | Substituted anilines |

| Amino Group | Acylation | Acylating agents (e.g., acetic anhydride) | Amides |

| Amino Group | Diazotization | NaNO2, HCl | Aryl diazonium salts |

| Diazonium Group | Sandmeyer Reaction | CuX (X = Cl, Br, CN), H2O | Aryl halides, nitriles, phenols |

| Bromomethyl Group | Nucleophilic Substitution | Nucleophiles (e.g., CN-, OH-, NH3) | Substituted toluenes |

Table 1: Summary of Reactions of this compound

Nucleophilic Displacement Reactions with Carbon and Heteroatom Nucleophiles

The benzylic bromide in this compound is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of carbon and heteroatom-based functional groups.

With Carbon Nucleophiles:

The reaction with carbon nucleophiles, such as cyanide ions or enolates, would lead to the formation of new carbon-carbon bonds. For instance, treatment with sodium cyanide would yield 2-fluoro-5-(cyanomethyl)aniline, a precursor for carboxylic acids, amides, or other nitrogen-containing heterocycles. Reactions with enolates derived from β-dicarbonyl compounds could be used to introduce more complex carbon skeletons.

With Heteroatom Nucleophiles:

A broad range of heteroatom nucleophiles, including amines, alcohols, and thiols, are expected to react readily with the bromomethyl group.

Amines: Primary and secondary amines would displace the bromide to form the corresponding secondary and tertiary benzylic amines, respectively. These reactions are fundamental in the synthesis of more complex amines and poly-functionalized aniline derivatives.

Alcohols and Thiols: Alkoxides and thiolates would react to form ethers and thioethers, respectively. These reactions provide pathways to introduce oxygen and sulfur-containing moieties, which are prevalent in many biologically active molecules.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Carbon | Sodium Cyanide | 2-Fluoro-5-(cyanomethyl)aniline |

| Heteroatom (Nitrogen) | Ammonia | (2-Fluoro-5-aminophenyl)methanamine |

| Heteroatom (Oxygen) | Sodium Methoxide | 2-Fluoro-5-(methoxymethyl)aniline |

| Heteroatom (Sulfur) | Sodium Thiophenolate | 2-Fluoro-5-((phenylthio)methyl)aniline |

Formation of Organometallic Reagents for Cross-Coupling

The carbon-bromine bond in the bromomethyl group can be utilized to form organometallic reagents. However, the presence of the acidic amine proton would complicate the direct formation of highly basic organometallic species like Grignard or organolithium reagents, as these would be quenched by the amine. nih.goviaea.org Protection of the amine group, for instance as a silyl (B83357) amine or a carbamate, would be a prerequisite for the successful formation of such reagents.

Once formed, these organometallic derivatives would be valuable intermediates in cross-coupling reactions. For example, a protected 5-(lithiomethyl)-2-fluoroaniline could react with various electrophiles. Similarly, transmetalation to other metals like zinc or copper could open up further cross-coupling possibilities. iaea.org

Rearrangement Reactions Involving the Bromomethyl Group

While specific examples involving this compound are not documented, the structural motif lends itself to potential rearrangement reactions under specific conditions. For instance, derivatives of this compound might undergo rearrangements like the Sommelet-Hauser or Favorskii rearrangements, although these typically require specific structural features and reaction conditions not inherently present in the parent molecule. nih.govwhiterose.ac.uk The Sommelet-Hauser rearrangement, for example, involves a quaternary ammonium (B1175870) salt, which could be formed by reacting this compound with a tertiary amine. whiterose.ac.uk

Cyclization and Heterocycle Formation Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic bromomethyl group, makes it an ideal precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Intra- and Intermolecular Cyclization Strategies for Ring Systems

Intramolecular Cyclization:

Derivatization of the amino group can lead to substrates poised for intramolecular cyclization. For example, acylation of the amine followed by treatment with a base could induce cyclization to form a seven-membered ring.

Intermolecular Cyclization:

In intermolecular reactions, this compound can act as a building block for larger ring systems. For example, reaction with a dinucleophile could lead to the formation of macrocycles.

Annulation Reactions in the Construction of Complex Molecular Structures

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in organic synthesis. This compound can participate in such reactions to construct fused heterocyclic systems. For example, it could potentially be used in [4+2] or [3+2] annulation strategies. In a [4+2] annulation, the aniline part could act as a four-atom component, reacting with a two-atom synthon.

While detailed research on these specific annulation reactions with this compound is not prevalent, the general principles of annulation chemistry suggest its potential utility in the synthesis of complex, polycyclic aromatic systems.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

5-(Bromomethyl)-2-fluoroaniline as a Versatile Synthetic Building Block

The unique structural features of this compound, namely the reactive bromomethyl group, the nucleophilic amino group, and the activated aromatic ring due to the fluorine substituent, make it a highly versatile reagent in organic synthesis. These distinct reactive centers allow for a programmed, stepwise introduction of various functionalities, enabling the construction of complex molecules with a high degree of control.

Precursor Role in the Synthesis of Advanced Pharmaceutical Intermediates

The application of this compound as a key starting material in the synthesis of pharmaceutically relevant scaffolds is a testament to its synthetic utility. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is central to the construction of more complex intermediates. For instance, it can be employed in the synthesis of precursors for kinase inhibitors, where the aniline (B41778) moiety can be acylated or used in coupling reactions, while the bromomethyl group is used to introduce a side chain that interacts with the target protein.

| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |

| Substituted Anilines | N-alkylation, N-acylation | Oncology, Inflammation |

| Benzylamine Derivatives | Nucleophilic substitution of bromide | Neuroscience, Antivirals |

| Heterocyclic Scaffolds | Cyclization reactions involving both amine and bromomethyl groups | Various |

Utility in Agrochemical and Material Science Intermediates

Beyond pharmaceuticals, this compound is a valuable building block in the agrochemical and material science sectors. In agrochemical research, this compound can be utilized to synthesize novel herbicides and fungicides. The fluoroaniline (B8554772) moiety is a known pharmacophore in many active agrochemicals, and the bromomethyl group allows for the introduction of diverse functionalities to modulate activity and selectivity.

In material science, the ability to introduce both an aromatic amine and a reactive benzylic bromide makes this compound a useful monomer or cross-linking agent in the synthesis of advanced polymers. The fluorine atom can enhance thermal stability and modify the electronic properties of the resulting materials, making them suitable for applications in electronics and aerospace.

Development of Complex Molecular Architectures Using this compound

The strategic incorporation of this compound into more sophisticated synthetic routes allows for the development of intricate molecular architectures that would be challenging to access through other means.

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. This compound is an ideal candidate for MCRs. The amino group can participate in reactions such as the Ugi or Passerini reactions, while the bromomethyl group can undergo subsequent intramolecular or intermolecular reactions to afford complex heterocyclic systems. This approach allows for the rapid assembly of libraries of compounds for high-throughput screening in drug discovery and materials development.

Strategies for Stereoselective Synthesis of Advanced Intermediates

The development of stereoselective synthetic methods is crucial for the preparation of chiral drugs and materials. While this compound itself is achiral, it can be used as a prochiral substrate in asymmetric transformations. For example, the enantioselective substitution of the benzylic bromide using a chiral catalyst can lead to the formation of enantioenriched products. Furthermore, the aniline functionality can be derivatized with a chiral auxiliary to direct stereoselective reactions at other positions on the molecule.

Design and Synthesis of Derivatives and Analogues of this compound

The inherent reactivity of this compound allows for the straightforward synthesis of a wide range of derivatives and analogues, each with potentially unique properties and applications.

| Derivative Class | Synthetic Modification | Potential Application |

| N-Substituted Analogues | Alkylation, acylation, or sulfonylation of the amine | Fine-tuning of biological activity or material properties |

| C-Substituted Analogues | Further electrophilic aromatic substitution | Modulation of electronic properties |

| Functionalized Benzyl Derivatives | Replacement of bromide with other functional groups (e.g., -CN, -N3, -OR) | Introduction of new reactive handles for further elaboration |

The systematic exploration of these derivatives is a key strategy in lead optimization for drug discovery and in the rational design of new materials with tailored functionalities. The ability to readily modify the core structure of this compound underscores its importance as a foundational building block in modern chemical synthesis.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound “this compound” with a specific focus on its applications in advanced organic synthesis and as a medicinal chemistry building block. The investigation aimed to explore its fluorinated analogues with modified pharmacophores and to study its isomeric forms and their comparative synthetic utility.

Despite a thorough search of scientific databases and chemical literature, no specific data or research findings were found for the compound “this compound.” The search results consistently yielded information on related but distinct isomers, such as “5-Bromo-2-fluoroaniline” and “2-Bromo-5-fluoroaniline,” as well as other fluorinated aniline derivatives.

The available literature details the synthesis, properties, and applications of these related isomers, but does not provide any specific information for “this compound.” Consequently, it is not possible to provide an article on the exploration of its fluorinated analogues or the investigation of its isomeric forms as requested.

Further investigation into the synthesis and potential applications of “this compound” would be required to generate the specific information requested. At present, this compound does not appear to be a widely studied or commercially available chemical building block, limiting the availability of public domain information.

Advanced Analytical Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation of 5-(Bromomethyl)-2-fluoroaniline and its Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to confirm the identity and integrity of the compound.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule.

¹H NMR: The proton NMR spectrum of a related compound, 5-bromo-2-fluoroaniline, shows distinct signals corresponding to the aromatic protons and the amine protons. thermofisher.com For this compound, one would expect to see signals for the benzylic protons of the bromomethyl group, typically as a singlet, in addition to the aromatic protons which would appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. rsc.org The chemical shifts and coupling constants of these aromatic protons are influenced by the electronic effects of the fluorine, bromine, and amino substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a similar compound, 5-bromo-2-fluoroaniline, the spectrum displays signals for the six aromatic carbons. nih.gov In the case of this compound, an additional signal for the bromomethyl carbon would be observed. The carbon atoms attached to or near the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts and coupling (C-F coupling). For instance, in 2-fluoroaniline (B146934), the carbon atom directly bonded to fluorine shows a large one-bond C-F coupling constant. chemicalbook.com The chemical shifts of the aromatic carbons are also influenced by the electron-donating or -withdrawing nature of the substituents. researchgate.net

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F nucleus. huji.ac.il The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. ucsb.edunih.gov Changes in the substitution pattern on the aromatic ring or the formation of derivatives will lead to predictable shifts in the ¹⁹F NMR spectrum, making it an excellent tool for monitoring reactions. rsc.org The coupling between the fluorine atom and adjacent protons (H-F coupling) provides further structural confirmation. huji.ac.il The chemical shift can also be influenced by factors such as the solvent and the pH of the medium. nih.govnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~4.5 | s | Bromomethyl protons (CH₂Br) |

| ¹H | ~6.8-7.5 | m | Aromatic protons |

| ¹³C | ~30-35 | t | Bromomethyl carbon (CH₂Br) |

| ¹³C | ~115-150 | m | Aromatic carbons (with C-F coupling) |

| ¹⁹F | -120 to -140 | m | Aromatic fluorine |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituted benzene (B151609) derivatives. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the molecule's structure through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak would correspond to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion under electron ionization (EI) or other ionization techniques can provide valuable structural information. kobv.de Common fragmentation pathways for similar aromatic compounds include the loss of the bromine atom, the cleavage of the bromomethyl group, and fragmentation of the aniline (B41778) ring. nih.govmdpi.com The analysis of these fragment ions helps to confirm the presence of the key functional groups and their connectivity. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 204/206 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M-Br]⁺ | 125 | Loss of bromine radical |

| [M-CH₂Br]⁺ | 109 | Loss of bromomethyl radical |

| [C₆H₅FN]⁺ | 110 | Fragment corresponding to fluoroaniline (B8554772) moiety |

Note: The m/z values are for the most abundant isotopes. The fragmentation pattern can vary depending on the ionization method and energy.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, the C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and the C-F and C-Br stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (CH₂) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Amine) | Stretching | 1250-1350 |

| C-F (Aryl Fluoride) | Stretching | 1100-1250 |

| C-Br (Alkyl Bromide) | Stretching | 500-600 |

Chromatographic Methods for Purity Assessment and Reaction Progression Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. sielc.comsemanticscholar.org

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used. semanticscholar.orgresearchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. By injecting samples of a reaction mixture at different time points, the consumption of starting materials and the formation of products can be monitored, allowing for the optimization of reaction conditions. semanticscholar.org A diode array detector (DAD) can provide UV-Vis spectra of the eluting peaks, further aiding in their identification. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound.

In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the compound and any impurities or byproducts present in the sample. thermofisher.com The high sensitivity of GC-MS makes it an excellent tool for detecting trace impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

The process begins with the growth of a high-quality single crystal of the substance of interest. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing the molecule's structure.

For halogenated aniline derivatives, X-ray crystallography can reveal key structural features, such as the planarity of the benzene ring, the orientation of the amino and bromomethyl groups, and the nature of intermolecular interactions like hydrogen bonding and halogen bonding. researchgate.netresearchgate.net For instance, in a hypothetical crystal structure of this compound, one would expect to determine the precise C-Br, C-F, and C-N bond lengths and the torsion angles describing the orientation of the substituents relative to the aromatic ring.

Illustrative Crystallographic Data for a Substituted Aniline Derivative

To illustrate the type of data obtained from an X-ray diffraction experiment, the following table presents hypothetical crystallographic parameters for a related substituted aniline. mdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.452 |

This table presents hypothetical data for illustrative purposes.

Furthermore, the analysis would provide a detailed list of bond lengths and angles.

Hypothetical Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | 1.95 |

| C-F | 1.36 |

| C-N | 1.39 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C-N | 120.5 |

| C-C-Br | 119.8 |

This table contains hypothetical data to demonstrate the output of a crystallographic study.

Such detailed structural information is invaluable for rationalizing the compound's reactivity, understanding its packing in the solid state, and for computational modeling studies.

In-situ Reaction Monitoring Techniques in Real-time Synthesis

The synthesis of a target molecule often involves a series of chemical transformations. Traditional methods of monitoring these reactions rely on withdrawing samples at various time points for offline analysis. However, this approach can be slow and may not provide a complete picture of the reaction dynamics, especially for fast reactions or those involving unstable intermediates. In-situ reaction monitoring, also known as process analytical technology (PAT), addresses these limitations by providing real-time data on the reaction progress without disturbing the system. mt.comlongdom.orgeuropeanpharmaceuticalreview.com

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for in-situ monitoring. rsc.orgrsc.orgmpg.de These methods can provide continuous information about the concentration of reactants, intermediates, and products, as well as reaction kinetics.

In-situ FT-IR Spectroscopy

In-situ FT-IR spectroscopy monitors the changes in vibrational frequencies of functional groups in the reaction mixture. capes.gov.brresearchgate.netrsc.org For the synthesis of this compound, for example, from a corresponding toluene (B28343) derivative, one could monitor the disappearance of the reactant's characteristic C-H stretching bands and the appearance of the C-Br stretching band of the product.

Illustrative FT-IR Data for a Bromination Reaction

| Species | Characteristic Vibrational Frequency (cm⁻¹) | Monitored Trend |

| Reactant (Toluene derivative) | ~2920 (aliphatic C-H stretch) | Decrease |

| Product (Bromomethyl derivative) | ~1228 (CH₂ wag) | Increase |

| Reagent (e.g., NBS) | ~1710 (C=O stretch) | Decrease |

This table provides an illustrative example of how FT-IR data could be used to monitor a reaction.

By tracking the intensity of these peaks over time, a concentration profile for each species can be generated, allowing for the determination of reaction kinetics and the identification of the reaction endpoint.

Real-time NMR Spectroscopy

Real-time NMR spectroscopy offers another powerful tool for monitoring reactions directly in the NMR tube or through a flow-cell connected to the reactor. rsc.orgasahilab.co.jpmdpi.com This technique provides detailed structural information about the species in solution. For the synthesis of this compound, ¹H NMR could be used to track the disappearance of the starting material's signals and the emergence of the product's characteristic resonances, such as the singlet for the bromomethyl protons. Similarly, ¹⁹F NMR could be employed to monitor the fluorine environment.

Hypothetical ¹H NMR Data for Real-time Monitoring

| Time (min) | Reactant Signal Integral (e.g., Ar-CH₃) | Product Signal Integral (e.g., Ar-CH₂Br) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.30 | 0.70 |

| 60 | 0.05 | 0.95 |

| 90 | <0.01 | >0.99 |

This table illustrates how relative integrals in real-time NMR spectra can quantify reaction progress.

The use of in-situ monitoring techniques provides a deeper understanding of the reaction mechanism, helps to optimize reaction conditions (e.g., temperature, catalyst loading), and ensures the safe and efficient production of the desired compound. pharmtech.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-2-fluoroaniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of 2-fluoroaniline derivatives. A common approach involves electrophilic substitution using brominating agents (e.g., NBS or Br₂) under controlled acidic conditions. Optimization includes monitoring temperature (0–5°C to minimize side reactions) and stoichiometric ratios to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Validation : Confirm purity using HPLC or GC-MS, and verify the structure via H/C NMR and FTIR (e.g., C-Br stretch at ~500–600 cm⁻¹) .

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

- Methodology :

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solvent Compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) via UV-vis spectroscopy over 24–72 hours.

- pH Sensitivity : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

Advanced Research Questions

Q. How does the bromomethyl group influence the metabolic pathways of this compound in biological systems?

- Methodology : Use NMR to track metabolites in vitro (e.g., liver microsomes) or in vivo (rat models). Key steps:

Administer the compound and collect urine/blood samples.

Extract metabolites via solid-phase extraction (SPE).

Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution MS and NMR .

- Data Contradiction : Para-hydroxylation dominates (~85% of metabolites), but competing N-acetylation (~29%) may vary with acetylator phenotype, requiring genotype-paired studies .

Q. What role does this compound play in synthesizing functional polymers or copolymers?

- Methodology : Incorporate the compound into polyaniline derivatives via oxidative copolymerization (e.g., with aniline in HCl/APS system). Characterize using:

- Conductivity : Four-point probe measurements (expect reduced conductivity due to fluorine’s electron-withdrawing effect).

- Morphology : SEM/TEM to assess crystallinity changes vs. pure polyaniline .

Q. How can isomerization or structural rearrangements of this compound impact analytical interpretations?

- Methodology : Employ high kinetic energy ion mobility spectrometry (HiKE-IMS) to resolve isomers. For example:

- Peak Analysis : Baseline separation of isomers at elevated reduced field strengths (>60 Td) .

- Quantification : Compare drift times with synthetic standards to avoid false assignments .

Data Contradiction Analysis

Q. Discrepancies in reported metabolic pathways: How to reconcile para-hydroxylation dominance with minor ortho/metabolites?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.